5-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide
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Overview
Description
5-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-keto ester under acidic conditions.
Introduction of the pyridine moiety: This step involves the coupling of the pyrazole ring with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the thiophene ring: The thiophene ring can be synthesized via a cyclization reaction involving a suitable diene and a sulfur source.
Coupling of the thiophene ring with the pyrazole-pyridine moiety: This step involves the formation of an amide bond between the thiophene carboxylic acid and the pyrazole-pyridine moiety using a coupling reagent such as N,N’-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and carboxamide positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of thromboembolic diseases due to its antithrombotic properties.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 5-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, in its role as an antithrombotic agent, the compound inhibits the activity of Factor Xa, an enzyme crucial for blood coagulation . This inhibition prevents the formation of blood clots, making it useful in the prevention and treatment of thromboembolic diseases.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide: Known for its antithrombotic properties.
N-(5-chloro-2-pyridinyl)-N′-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-{[(5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)carbonyl]amino}cyclohexyl]ethanediamide: Another compound with potential therapeutic applications.
Uniqueness
This compound is unique due to its specific combination of structural features, which confer its potent antithrombotic activity and make it a valuable compound for further research and development.
Properties
IUPAC Name |
5-chloro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4OS/c1-20-10(8-12(19-20)11-4-2-3-7-17-11)9-18-15(21)13-5-6-14(16)22-13/h2-8H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEOKYATNRGHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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